molecular formula C13H17NO4 B11717978 ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate

Cat. No.: B11717978
M. Wt: 251.28 g/mol
InChI Key: YRXVXNRQMJSHSS-ZROIWOOFSA-N
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Description

Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated benzofuran core. Key structural elements include:

  • Benzofuran backbone: A fused benzene and furan ring system with partial saturation (4,5,6,7-tetrahydro).
  • Substituents: Two methyl groups at the 6,6-positions. A (4E)-hydroxyimino group (oxime) at the 4-position, indicating an E-configuration. An ethyl ester at the 3-position.

The hydroxyimino group may participate in tautomerism or act as a ligand in metal coordination, while the ester group contributes to solubility and hydrolytic stability .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

ethyl (4Z)-4-hydroxyimino-6,6-dimethyl-5,7-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C13H17NO4/c1-4-17-12(15)8-7-18-10-6-13(2,3)5-9(14-16)11(8)10/h7,16H,4-6H2,1-3H3/b14-9-

InChI Key

YRXVXNRQMJSHSS-ZROIWOOFSA-N

Isomeric SMILES

CCOC(=O)C1=COC2=C1/C(=N\O)/CC(C2)(C)C

Canonical SMILES

CCOC(=O)C1=COC2=C1C(=NO)CC(C2)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyimino group can yield oxo derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

Ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (4E)-4-(hydroxyimino)-6,6-dimethyl-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with enzymes and receptors, influencing their activity. The benzofuran ring can also participate in π-π interactions with aromatic residues in proteins, affecting their function .

Comparison with Similar Compounds

Heterocyclic Core Variations

The benzofuran core distinguishes the target compound from analogs with alternative heterocyclic systems:

Compound Core Structure Key Differences Implications
Target compound Benzofuran Partially saturated, oxygen-containing heterocycle. Enhanced rigidity; potential for π-π stacking interactions.
Ethyl 6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate Indazole Nitrogen-containing bicyclic system (benzene + pyrazole). Increased hydrogen-bonding capacity; possible kinase inhibition activity.
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Isoquinoline Fully aromatic nitrogen-containing core. Basic nitrogen may enhance solubility; relevance in alkaloid-derived drugs.
2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Chromene (benzopyran) Oxygen-containing pyran ring fused to benzene. Planar structure with extended conjugation; fluorescence properties.

Functional Group Analysis

Functional groups critically influence reactivity and applications:

Group Example Compound Impact
Hydroxyimino (oxime) Target compound Tautomerism possible (oxime ⇌ nitroso); metal chelation .
Oxo (ketone) Ethyl 2,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylate Increased electrophilicity; susceptibility to nucleophilic attack.
Ester Target compound; Ethyl indazole-3-carboxylate Hydrolytic instability under basic conditions; prodrug potential.
Carboxamide 6,7-Dimethoxy-1-methyl-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide Enhanced hydrogen bonding; slower hydrolysis vs. esters.
Nitrile 2-Amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile High dipole moment; metabolic stability.

Physicochemical Properties

Limited data from evidence necessitates inferred comparisons:

Property Target Compound Ethyl 4-Oxo Analog Chromene Derivative
Melting Point Not reported Not reported 223–227°C
IR Peaks Expected: ~3400 cm⁻¹ (O–H), ~1700 cm⁻¹ (C=O) 1645 cm⁻¹ (C=O) 3464 cm⁻¹ (–NH₂), 2204 cm⁻¹ (–CN)
Solubility Moderate (ester enhances lipophilicity) Similar to target Low (polar nitrile vs. nonpolar aryl)

Stability and Reactivity

  • Hydroxyimino Group: The (4E)-configuration may reduce steric strain compared to Z-isomers. However, oximes are prone to hydrolysis under acidic conditions, forming ketones .
  • Ester Group : More hydrolytically stable than carboxamides but less stable than ethers. Comparative stability with ethyl indazole-3-carboxylate depends on ring electronics.
  • unsubstituted analogs.

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